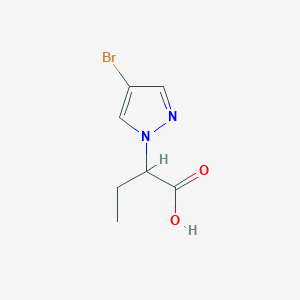

2-(4-bromo-1H-pyrazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-bromo-1H-pyrazol-1-yl)butanoic acid, also known as 4-bromopyrazole-1-butanoic acid or 4-bromopyrazole-1-carboxylic acid, is an organic compound with the molecular formula C5H5BrN2O2. It is a colorless solid that is soluble in water, ethanol, and chloroform. This compound is of interest due to its wide range of applications in the fields of organic synthesis and medicinal chemistry.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Facile Synthesis of ortho-Halo-Substituted Aryl-Butyric Acids : The synthesis of halogen-substituted butyric acid derivatives, including pyrazolyl butyric acids, has been demonstrated. These compounds are synthesized through regioselective halogenation and subsequent chemical reactions, illustrating the versatility of pyrazolyl butyric acids in organic synthesis. The methodology provides a practical route for producing various biologically active compounds, indicating the potential utility of 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid in synthesizing new chemical entities with biological relevance (Heim-Riether, 2008).

Materials Science and Nanotechnology

Optical Gating of Photosensitive Synthetic Ion Channels : Research into photolabile groups, such as those derived from butanoic acid derivatives, has led to advancements in the optical gating of synthetic ion channels. These developments are crucial for creating light-responsive materials that can control the flow of ions in nanofluidic devices, with potential applications in controlled release systems, sensing, and information processing technologies (Ali et al., 2012).

Potential Biomedical Applications

While not directly related to 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid, studies on related compounds can hint at potential biomedical applications:

Antimicrobial Agents : Novel heterocyclic compounds incorporating sulfamoyl moieties, related to pyrazole and butanoic acid derivatives, have shown promising antimicrobial activity. These findings suggest that compounds like 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid could be synthesized and explored for their antimicrobial properties, contributing to the development of new antimicrobial agents (Darwish et al., 2014).

Catalysis in Organic Synthesis : Pyrazole-containing ligands have been used to stabilize metal complexes for cross-coupling reactions, indicating that derivatives of pyrazolyl butanoic acid could find applications in catalysis, potentially enhancing the efficiency and selectivity of organic synthesis processes (Ocansey et al., 2018).

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHBONHWZVDARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-1H-pyrazol-1-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792716.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2792720.png)

![(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2792723.png)

![N-(2,6-dichlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2792724.png)

![N-(4-methoxyphenethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792725.png)

![6-(2-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792726.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2792729.png)